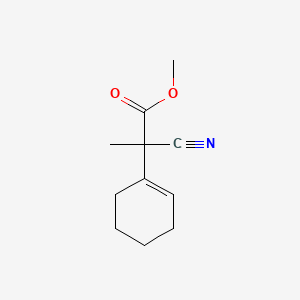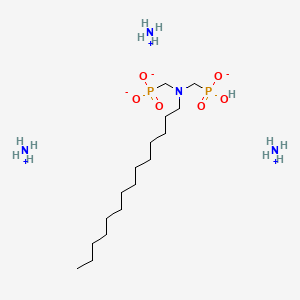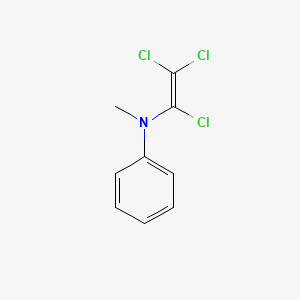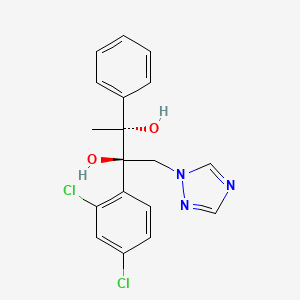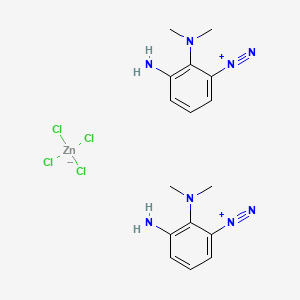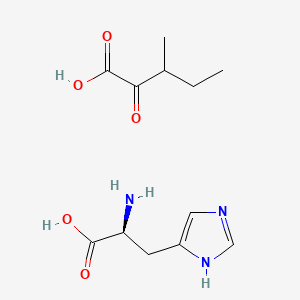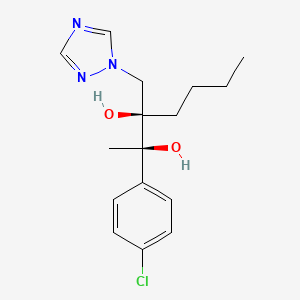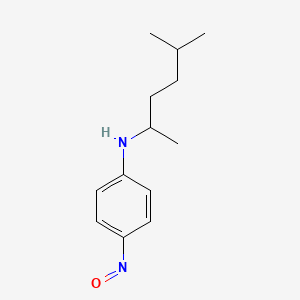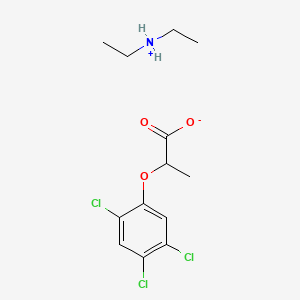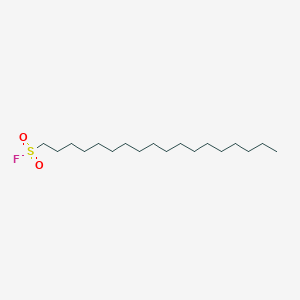
4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid is an organic compound that features a long alkyl chain and an aromatic ring with amino and carboxylic acid functional groups. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid typically involves the following steps:
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of other complex organic molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid involves its interaction with cell membranes. The long alkyl chain allows it to embed within lipid bilayers, while the aromatic ring and functional groups interact with membrane proteins and other molecules. This can affect membrane fluidity and permeability, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Octadecylamine: A primary alkyl amine used as a hydrophobic surface modifier.
N-Methyl-4-aminobutyric acid: A compound with similar functional groups but a shorter alkyl chain.
Uniqueness
4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid is unique due to its combination of a long alkyl chain and an aromatic ring with multiple functional groups. This structure provides it with distinct amphiphilic properties, making it versatile for various applications.
Properties
CAS No. |
94199-45-8 |
|---|---|
Molecular Formula |
C26H46N2O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
3-amino-4-[methyl(octadecyl)amino]benzoic acid |
InChI |
InChI=1S/C26H46N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28(2)25-20-19-23(26(29)30)22-24(25)27/h19-20,22H,3-18,21,27H2,1-2H3,(H,29,30) |
InChI Key |
KUUQXKLQMIXMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


